2,2'-Dihydroxy-4',6'-dimethoxychalcone is a significant compound belonging to the chalcone family, characterized by its unique molecular structure and potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 300.31 g/mol. Chalcones are known for their diverse biological properties, including anti-inflammatory, antioxidant, and anticancer effects.
This compound can be derived from various natural sources, including plants such as Perilla frutescens, which have been reported to contain chalcone derivatives. Synthetic routes are also well-documented, primarily involving the Claisen-Schmidt condensation reaction between specific aromatic aldehydes and ketones.
2,2'-Dihydroxy-4',6'-dimethoxychalcone is classified as a flavonoid, a subclass of polyphenolic compounds. It exhibits structural features typical of chalcones, including two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
The synthesis of 2,2'-dihydroxy-4',6'-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between 2,6-dihydroxy-4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.
The molecular structure of 2,2'-dihydroxy-4',6'-dimethoxychalcone features:
2,2'-Dihydroxy-4',6'-dimethoxychalcone can undergo several chemical reactions:
The mechanism of action for 2,2'-dihydroxy-4',6'-dimethoxychalcone involves its interaction with various molecular targets:
Chalcones (1,3-diaryl-2-propen-1-ones) are pivotal biosynthetic intermediates in flavonoid pathways, characterized by their α,β-unsaturated ketone scaffold. This structural motif confers diverse bioactivities, including anticancer, anti-inflammatory, and antioxidant effects, positioning chalcones as privileged structures in drug discovery [1] [5]. Hydroxy-methylated derivatives like 2,2'-dihydroxy-4',6'-dimethoxychalcone (hereafter termed DDC) exemplify structure-activity enhancements, where hydroxyl groups enable hydrogen bonding with biological targets, while methoxy groups modulate lipophilicity and membrane permeability [5] [6]. Natural chalcones such as xanthohumol and isoliquiritigenin have demonstrated potent anticancer effects, establishing a pharmacological framework for understanding DDC’s mechanisms [1] [5].
DDC is primarily isolated from the inflorescences of Chromolaena tacotana (Asteraceae), an endemic Colombian plant traditionally used to treat inflammation, infections, and cancer [1] [5]. Phytochemical studies confirm DDC as a major bioactive constituent in this species’ dichloromethane extracts [5]. Additional sources include:
Table 1: Botanical Sources of DDC and Related Chalcones
Plant Species | Family | Tissue | Traditional Uses |
---|---|---|---|
Chromolaena tacotana | Asteraceae | Inflorescences | Anti-inflammatory, anticancer treatments |
Cephalotaxus sinensis | Cephalotaxaceae | Leaves/Stems | Fever, rheumatism (TCM) |
Chloranthus spicatus | Chloranthaceae | Aerial parts | Pain relief, detoxification |
Ethnobotanical records indicate Chromolaena species treat conditions from malaria to cancer, validating the pharmacological interest in DDC [1] [5].
DDC (C₁₇H₁₆O₅; MW 300.31 g/mol) belongs to the hydroxy-methylated chalcone subclass, featuring:
Chemical Structure: OCH₃ / HO─(A)─CH=CH─C─(B)─OH \\ OCH₃ Ring A: 2-hydroxy-phenyl Ring B: 2-hydroxy-4,6-dimethoxy-phenyl
*UV-Vis analysis* reveals λmax at 340–360 nm, characteristic of extended chromophores. *NMR assignments* include δ 12.82 ppm (chelated 2′-OH), δ 6.0–8.0 ppm (olefinic protons), and distinctive methoxy singlets at δ 3.8–4.0 ppm [1] [5]. The ortho-dihydroxy arrangement differentiates DDC from analogs like 2′,6′-dihydroxy-4,4′-dimethoxychalcone, significantly influencing its biological target affinity [10]. DDC’s structure is resolved via complementary spectroscopic methods: - **UV-Vis with shift reagents**: Band II (λ 320 nm) bathochromically shifts with AlCl₃/HCl, confirming catechol-like B-ring substitution [5] - **¹H/¹³C NMR**: Diagnostic signals include H-β at δ 7.75 ppm (d, J=15.5 Hz), H-α at δ 7.35 ppm (d, J=15.5 Hz), and quaternary carbons at δ 190.5 (C=O) and 105.5 ppm (C-1′) [1] [9] - **HR-ESI-MS**: [M+H]+ peak at m/z 301.1074 confirms molecular formula [5] *Table 2: Key NMR Assignments for DDC* [1] [5] Positional isomerism profoundly impacts bioactivity. DDC (2′,2-dihydroxy) is distinguished from 2′,4′- or 2′,6′-dihydroxy isomers via: - **Chelation-sensitive UV shifts**: Only ortho-dihydroxy motifs exhibit >50 nm shifts with AlCl₃ - **¹H NMR coupling**: Ortho-hydroxy protons show broad singlets (δ 12.82) due to intramolecular H-bonding - **LC-MS/MS fragmentation**: Characteristic loss of •CH₃ (m/z 15) from methoxy groups [3] [9] [10] DDC exhibits selective cytotoxicity against breast cancer subtypes: - **Luminal A (MCF-7)**: IC₅₀ ~15 μM; **TNBC (MDA-MB-231)**: IC₅₀ ~20 μM [1] [5] - **Mechanisms**: - **Autophagy induction**: Upregulation of LC3-II conversion and suppression of mTORC1 (Ki mTOR = 0.2 μM) [1] [5] - **Mitochondrial apoptosis**: Δψm depolarization, Bax/Bcl-2 dysregulation, and caspase-9/3 activation [5] - **Cell cycle arrest**: G0/G1 phase blockade in TNBC; G2/M arrest in luminal A via p21 modulation [1] *In silico docking* confirms high-affinity binding to Bcl-2 (ΔG = -9.8 kcal/mol) and mTOR (ΔG = -10.2 kcal/mol) [5]. *Table 3: Bioactivity Profile of DDC* [1] [5] [6] 2,2'-Dihydroxy-4',6'-dimethoxychalcone exemplifies the therapeutic potential of hydroxy-methylated chalcones, with unique polypharmacology spanning oncology, immunology, and redox biology. Its structural distinction—particularly the ortho-dihydroxy motif—underlies target specificity against mTOR, RORγt, and Bcl-2 family proteins. Critical research gaps include: - *In vivo* pharmacokinetic profiling (bioavailability, tissue distribution) - Structure-optimization to enhance solubility and target selectivity - Mechanistic studies on autophagy-apoptosis crosstalk in therapy-resistant cancers As naturally derived DDC transitions from phytochemical curiosity to validated probe molecule, it offers a strategic scaffold for combating oncologic and inflammatory diseases. *Table 4: Chalcone Compounds Cited* CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7